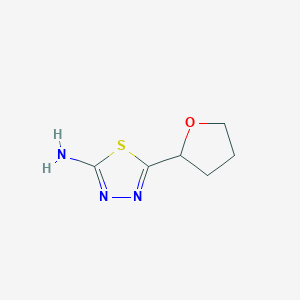

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDRNIZRTJOIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399153 | |

| Record name | 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-87-1 | |

| Record name | 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

One-Pot Cyclodehydration Using Thiosemicarbazide and Carboxylic Acids

A novel and efficient method for synthesizing 1,3,4-thiadiazole-2-amine derivatives, including those substituted at the 5-position, involves a one-pot reaction between thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE) as a mild cyclodehydrating agent. This method avoids the use of toxic reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Procedure : The carboxylic acid (which can be a tetrahydrofuran-2-carboxylic acid derivative) is reacted with thiosemicarbazide in the presence of PPE. The reaction proceeds through acylation of thiosemicarbazide followed by cyclodehydration to form the 1,3,4-thiadiazole ring.

- Conditions : Typically carried out under mild heating with stirring, the reaction completes in a one-pot manner.

- Advantages : This method is environmentally friendly, avoids harsh reagents, and provides good yields of 2-amino-1,3,4-thiadiazoles.

- Characterization : Products are confirmed by mass spectrometry, IR, and NMR spectroscopy.

This approach has been successfully applied to synthesize various 2-amino-1,3,4-thiadiazole derivatives and can be adapted for the tetrahydrofuran-substituted compound by selecting the appropriate carboxylic acid precursor.

Cyclodehydration Using Phosphorus Oxychloride (POCl₃)

A classical and widely used method for synthesizing 5-substituted 1,3,4-thiadiazol-2-amines involves the cyclodehydration of thiosemicarbazide with aromatic or aliphatic carboxylic acids in the presence of POCl₃.

- Procedure : The carboxylic acid (e.g., tetrahydrofuran-2-carboxylic acid) is mixed with POCl₃ and stirred at room temperature. Thiosemicarbazide is then added, and the mixture is heated at 80–90 °C for about one hour.

- Workup : After cooling, water is added, and the mixture is refluxed to complete the reaction. The solution is then basified to precipitate the product.

- Yield and Purity : This method typically affords good yields and high purity of the thiadiazole derivatives.

- Example : This method has been used to prepare various 5-aryl-1,3,4-thiadiazol-2-amines and can be adapted for the tetrahydrofuran substituent.

Direct Reaction of Tetrahydrofuran Derivatives with Thiadiazole Precursors

Another approach involves the reaction of tetrahydrofuran derivatives with thiadiazole precursors such as 5-amino-1,3,4-thiadiazole-2-thiol or related intermediates.

- Procedure : The tetrahydrofuran moiety is introduced by nucleophilic substitution or coupling reactions with thiadiazole intermediates.

- Reaction Conditions : Typically performed in methanol or other suitable solvents with bases like sodium methoxide to facilitate substitution.

- Purification : The product is isolated by acidification and filtration, followed by chromatographic purification.

- Example : A reaction of 5-(2-methoxyethylamino)-1,3,4-thiadiazole-2-thiol with alkyl halides under basic conditions has been reported, which can be adapted for tetrahydrofuran-2-yl substituents.

- The one-pot PPE method has been shown to proceed via intermediate acylation of thiosemicarbazide, followed by cyclodehydration, providing a streamlined synthesis with fewer purification steps.

- The POCl₃ method, while effective, requires careful handling of corrosive reagents and generates more waste, but it remains a standard due to its reliability and scalability.

- Reaction times and temperatures have been optimized to balance yield and purity, with typical reaction times ranging from 1 to 4 hours depending on the method.

- Purification often involves recrystallization or chromatographic techniques to achieve high purity suitable for biological testing.

- Spectroscopic analyses (NMR, IR, MS) confirm the successful formation of the thiadiazole ring and the presence of the tetrahydrofuran substituent.

The preparation of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine can be efficiently achieved through several synthetic routes. The choice of method depends on available reagents, desired scale, and environmental considerations. The one-pot cyclodehydration using polyphosphate ester represents a modern, mild, and efficient approach, while the classical POCl₃-mediated cyclization remains a robust alternative. Direct substitution methods provide flexibility in introducing the tetrahydrofuran moiety. These methods collectively enable the synthesis of this compound for further research into its biological activities.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The tetrahydrofuran moiety is particularly noteworthy as it enhances solubility and bioavailability. Methods of synthesis often include:

- Reaction of thiocarbonyl compounds with hydrazines.

- Cyclization reactions to form the thiadiazole ring .

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazole derivatives. For instance:

- A study reported that derivatives containing the 1,3,4-thiadiazole nucleus demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) .

- Structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the thiadiazole ring can enhance anticancer efficacy. For example, substituents such as halogens or alkyl groups have been shown to improve selectivity and potency against cancer cells .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various contexts:

- Thiadiazole derivatives have exhibited broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Research

A comprehensive study evaluated a series of thiadiazole derivatives against multiple cancer cell lines. The findings revealed that certain compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Notably, compounds with electron-withdrawing groups showed enhanced activity due to increased lipophilicity and membrane permeability .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, researchers synthesized several thiadiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. Results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

| Compound Name | Substituent at 5-Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Tetrahydrofuran-2-yl | C₆H₉N₃OS | 171.22 | Oxygen-containing cyclic ether |

| 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine | 2-Fluoro-4-methylphenyl | C₉H₈FN₃S | 209.24 | Electron-withdrawing fluorine and methyl groups |

| 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | Trifluoromethyl | C₃H₂F₃N₃S | 181.12 | High electronegativity and lipophilicity |

| 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine | 2,4,6-Trifluorophenyl | C₈H₄F₃N₃S | 231.19 | Enhanced stability and reactivity |

| 5-Isopropyl-1,3,4-thiadiazol-2-amine | Isopropyl | C₅H₉N₃S | 143.21 | Alkyl group for increased hydrophobicity |

| 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine | (2-Phenylethyl)thio | C₁₀H₁₁N₃S₂ | 253.34 | Thioether linkage for redox activity |

Key Trends and Substituent Effects

- Electron-Withdrawing Groups (e.g., F, CF₃): Enhance stability, lipophilicity, and interaction with hydrophobic protein pockets .

- Alkyl/Aryl Groups (e.g., isopropyl, phenylethyl): Increase hydrophobicity, improving membrane penetration .

- Heteroatom-Containing Substituents (e.g., tetrahydrofuran, thioether): Modulate solubility and redox activity .

Biologische Aktivität

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, particularly focusing on antimicrobial and anticancer activities.

- Molecular Formula : CHNOS

- Molecular Weight : 171.22 g/mol

- CAS Number : 383131-87-1

Synthesis

The synthesis of this compound typically involves the reaction of thiocarbohydrazide with appropriate carbonyl compounds. The resulting derivatives can be characterized using various spectroscopic techniques such as IR and NMR.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, including those related to this compound, the following results were obtained:

| Compound | Target Organisms | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 62.5 |

| Escherichia coli | 17 | 31.25 | |

| Aspergillus niger | 14 | 125 |

These findings indicate that the compound possesses moderate antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, in vitro assays have shown that certain derivatives can inhibit cancer cell proliferation effectively. The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

In a recent study assessing various thiadiazole derivatives for their anticancer properties:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 23.29 |

| LoVo (Colon Cancer) | 2.44 |

These results suggest that this compound exhibits promising anti-proliferative effects against specific cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiadiazole derivatives including this compound. The results indicated a significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The study concluded that modifications to the thiadiazole ring could enhance biological activity.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer activity of thiadiazole derivatives, researchers treated MCF-7 cells with different concentrations of this compound. The results demonstrated a dose-dependent increase in apoptosis markers such as caspase activation and p53 expression levels . This indicates that the compound may induce apoptotic pathways in cancer cells.

Q & A

Q. Critical Parameters :

- Acid Catalysis : H₂SO₄ enhances cyclization efficiency but may require neutralization (e.g., NH₃) for product isolation .

- Temperature : Prolonged reflux (e.g., 24 hours) ensures complete cyclization but risks side reactions like over-oxidation .

How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

Basic Research Question

- Spectroscopy :

- IR : N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1250–1350 cm⁻¹) confirm thiadiazole core formation .

- ¹H/¹³C NMR : Tetrahydrofuran protons (δ 1.5–2.5 ppm for CH₂; δ 3.5–4.5 ppm for O–CH₂) and thiadiazole C-2 amine (δ 160–170 ppm in ¹³C) validate substituent positions .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S: ~1.67 Å) and dihedral angles between thiadiazole and THF moieties, critical for confirming stereochemistry .

Advanced Tip : Density Functional Theory (DFT) calculations can predict vibrational frequencies and NMR shifts, aiding in assignments for novel analogs .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Advanced Research Question

Contradictions often arise from variations in assay conditions or substituent effects. Methodological approaches include:

- Comparative SAR Studies : Systematically modify THF or thiadiazole substituents to isolate pharmacophores. For example, fluorophenyl analogs show enhanced antifungal activity due to electronegativity effects .

- Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., pH 7.4 for antimicrobial assays) to minimize false positives .

- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with targets like fungal CYP51 or bacterial gyrase, reconciling disparate activity data .

Case Study : A 5-(3-fluorophenyl) analog exhibited insecticidal activity in one study but not another; X-ray crystallography revealed conformational flexibility in the THF ring as a mitigating factor .

How can computational tools optimize the synthesis and reactivity of this compound derivatives?

Advanced Research Question

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 09) predict transition states and intermediates for cyclocondensation, guiding solvent/catalyst selection .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., H₂SO₄ vs. POCl₃ as cyclizing agents) for novel analogs .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics, improving yield in THF-functionalization steps .

Example : ML models reduced trial-and-error in identifying POCl₃ as optimal for thiadiazole formation in DMF at 90°C .

What are the best practices for evaluating the biological activity of this compound in antimicrobial or anticancer assays?

Advanced Research Question

- Antimicrobial Assays :

- Follow CLSI guidelines for broth microdilution (e.g., 96-well plates, 18–24 hour incubation). Include positive controls (e.g., fluconazole for fungi) .

- Test cytotoxicity (e.g., via MTT assay on mammalian cells) to ensure selectivity .

- Anticancer Screening :

Data Interpretation : Correlate bioactivity with logP values; THF’s hydrophilicity may enhance membrane permeability compared to aryl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.